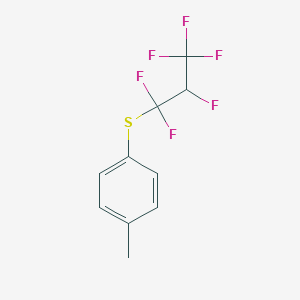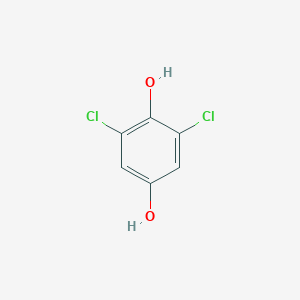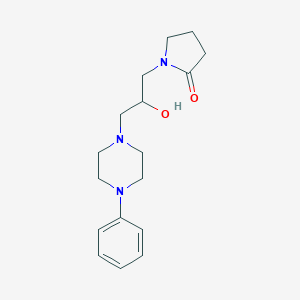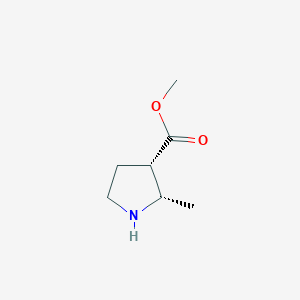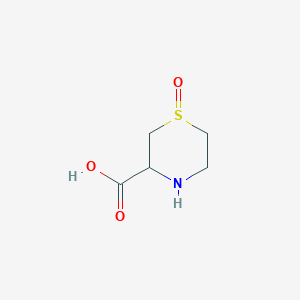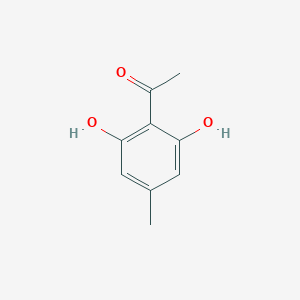
3,5-二羟基-4-乙酰基甲苯
描述
The compound of interest, 3,5-Dihydroxy-4-acetyl toluene, is a derivative of toluene that has been modified by the introduction of hydroxyl groups at the 3rd and 5th positions and an acetyl group at the 4th position. This structural modification imparts unique chemical properties to the molecule, which may be exploited for various applications, including potential antibacterial and antioxidant activities.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, derivatives of 4-hydroxycoumarine have been synthesized using it as a starting material, leading to compounds with potential antibacterial and antioxidant properties . Although not directly synthesizing 3,5-Dihydroxy-4-acetyl toluene, these methods could potentially be adapted for its synthesis by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,5-Dihydroxy-4-acetyl toluene has been elucidated using various spectroscopic techniques, including UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra . These techniques help in determining the positions of protons and carbons within the molecule, which is crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions Analysis
The reactivity of 3,5-Dihydroxytoluene, a related compound, has been studied, showing that it can undergo acylation reactions to produce 4-acyl derivatives . This suggests that 3,5-Dihydroxy-4-acetyl toluene could also participate in further chemical reactions, potentially leading to a variety of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3,5-Dihydroxy-4-acetyl toluene have been investigated. For example, the UV absorption spectra of newly synthesized oxadiazole derivatives exhibit strong absorption bands, which are indicative of π-π* transitions . Additionally, the electrochemical behavior of these compounds has been characterized by quasireversible redox processes . These findings provide insights into the electronic properties of the compounds, which are important for understanding their potential as antioxidants or in other applications.
科学研究应用
Adipogenesis Repression
- Scientific Field : Nutraceuticals
- Application Summary : The phenolic antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been found to repress adipogenesis in mouse 3T3-L1 adipocytes in vitro .
- Methods of Application : The 3T3-L1 preadipocytes were cultured in DMEM containing 10% calf fetal serum in the presence of DHMBA . Culturing with DHMBA repressed the growth of 3T3-L1 preadipocytes cultured in a medium without differentiation factors .
- Results : Culturing with DHMBA (1, 10, or 100 μM) inhibited lipid accumulation in adipocytes and repressed adipogenesis in 3T3-L1 cells . The potent inhibitory effects of DHMBA on adipogenesis were seen at the later stage of culture .
Antioxidant and Anticancer Activity
- Scientific Field : Pharmacology
- Application Summary : 3,5-dihydroxy-4-isopropylstilbene, a natural phytoalexin, has been found to have antioxidant and anticancer activity .
- Methods of Application : The antioxidant activity was evaluated by five separate methods: free radical scavenging, reducing power assay, chelating effects on ferrous ions, NBT superoxide radical scavenging assay and hydroxyl radical scavenging activity .
- Results : The stilbene recorded powerful antioxidant activity at various antioxidant systems in vitro . The superoxide radical scavenging (92.1 %) and hydroxyl radical scavenging (83.4 %) activities of the stilbenes at 100 μg/ml were higher than the butylated hydroxyanisole, the known antioxidant agent .
Reduction of Cold Preservation Injury
- Scientific Field : Medicine
- Application Summary : The novel phenolic antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has dual properties to reduce oxidative stress, radical scavenging, and antioxidant protein induction .
- Methods of Application : This study was designed to determine whether DHMBA reduces cold preservation injury of enterocytes .
- Results : The results of this study are not provided in the search results .
Building Block for Pharmaceutical and Agrochemical Intermediates
- Scientific Field : Organic Synthesis
- Application Summary : 3,5-Dihydroxy-4-acetyltoluene is a versatile building block that is used in the production of various pharmaceutical and agrochemical intermediates .
- Methods of Application : It can be used as a reagent for organic synthesis .
- Results : The specific results or outcomes obtained from this application are not provided in the search results .
Preparation of Sodium Glucose Co-Transporter 2 Inhibitors
- Scientific Field : Pharmacology
- Application Summary : 3,5-Dihydroxy-4-acetyltoluene is an acetophenone derivative used in the preparation of sodium glucose co-transporter 2 inhibitors as antidiabetic agents .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes obtained from this application are not provided in the search results .
Prevention of Oxidative Stress
- Scientific Field : Nutraceuticals
- Application Summary : The phenolic antioxidant 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) prevents oxidative stress as radical scavenging in cells .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes obtained from this application are not provided in the search results .
Confirmatory Analysis Method in Shellfish
- Scientific Field : Food Science
- Application Summary : 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been considered a prominent active compound in shellfish . A UPLC-QqQ/MS method for rapid and accurate determination of DHMBA was developed and optimized .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes obtained from this application are not provided in the search results .
Antioxidant and Anticancer Agents
- Scientific Field : Pharmacology
- Application Summary : 3,5-dihydroxy-4-isopropylstilbene has been found to have good and safe natural antioxidant and anticancer activities . Therefore, it might be an alternative to more toxic synthetic antioxidants as additives in pharmaceutical and cosmetic preparations .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the search results .
- Results : The specific results or outcomes obtained from this application are not provided in the search results .
Building Block for Pharmaceutical and Agrochemical Intermediates
- Scientific Field : Organic Synthesis
- Application Summary : 3,5-Dihydroxy-4-acetyltoluene is a versatile building block that is used in the production of various pharmaceutical and agrochemical intermediates . It can be used as a reagent for organic synthesis and as a specialty chemical .
- Methods of Application : It can be used as a reagent for organic synthesis .
- Results : The specific results or outcomes obtained from this application are not provided in the search results .
安全和危害
属性
IUPAC Name |
1-(2,6-dihydroxy-4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUORWXJSURNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439541 | |
| Record name | 3,5-Dihydroxy-4-acetyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dihydroxy-4-acetyltoluene | |
CAS RN |
1634-34-0 | |
| Record name | 3,5-Dihydroxy-4-acetyltoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

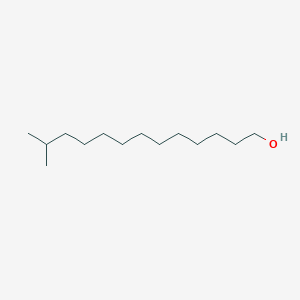
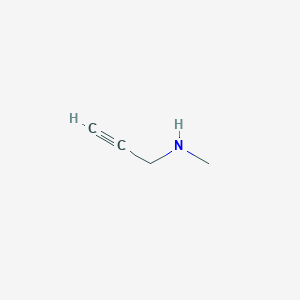
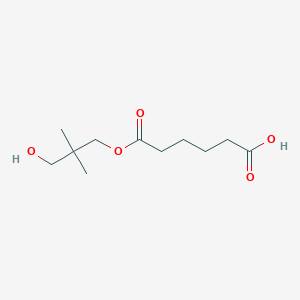
![(3R-trans)-[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexylidene]-acetic Acid Ethyl Ester](/img/structure/B128253.png)
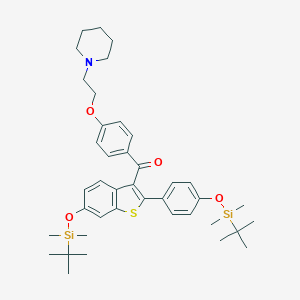
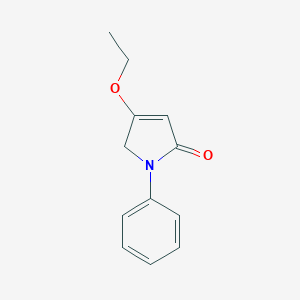
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
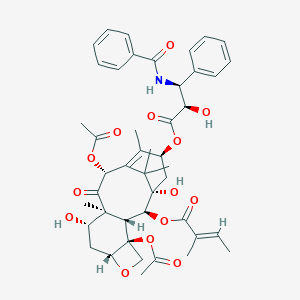
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
